molecular formula C16H18INO B6604474 4-Benzoyl-N,N,N-trimethylanilinium iodide CAS No. 31688-74-1

4-Benzoyl-N,N,N-trimethylanilinium iodide

Cat. No.: B6604474
CAS No.: 31688-74-1
M. Wt: 367.22 g/mol
InChI Key: AISUASLWCKKDRT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzoyl-N,N,N-trimethylanilinium iodide (4-BTI) is a quaternary ammonium salt that has been used in scientific research for a variety of purposes. It is a colorless solid that is soluble in water and organic solvents. 4-BTI is a weak base and is often used in organic synthesis and electrochemical reactions. It is also used as a catalyst in a variety of reactions, such as the formation of polymers. 4-BTI is also used in the production of pharmaceuticals and other chemicals, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

4-Benzoyl-N,N,N-trimethylanilinium iodide is used in a variety of scientific research applications. It is often used as a catalyst in organic synthesis reactions, such as the formation of polymers. It is also used in the production of pharmaceuticals, as well as in the study of biochemical and physiological processes. This compound has been used in the study of the regulation of gene expression, as well as in the study of cell growth and differentiation. It has also been used to study the effects of various drugs on the body.

Mechanism of Action

4-Benzoyl-N,N,N-trimethylanilinium iodide acts as a weak base and can be used to catalyze a variety of reactions. It can also act as a proton donor, allowing for the transfer of protons from one molecule to another. This can be used to facilitate the formation of polymers, as well as the production of pharmaceuticals. This compound can also act as a chelating agent, allowing for the binding of metal ions to other molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been found to have an inhibitory effect on the activity of enzymes involved in the regulation of gene expression. It has also been found to have an inhibitory effect on cell growth and differentiation. In addition, this compound has been found to have an inhibitory effect on the activity of certain types of bacteria.

Advantages and Limitations for Lab Experiments

The use of 4-Benzoyl-N,N,N-trimethylanilinium iodide in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is also relatively stable and soluble in water and organic solvents. This compound is also a weak base, which makes it useful for a variety of reactions. However, it is important to note that this compound can be toxic if inhaled or ingested, and it should be handled with caution in the laboratory.

Future Directions

The potential applications of 4-Benzoyl-N,N,N-trimethylanilinium iodide are numerous and varied. Further research is needed to explore the effects of this compound on biochemical and physiological processes, as well as its potential use in the production of pharmaceuticals. Additionally, further research is needed to explore the potential use of this compound in the study of gene expression, cell growth and differentiation, and the effects of various drugs on the body. Finally, further research is needed to explore the potential use of this compound as a catalyst in the production of polymers and other materials.

Synthesis Methods

4-Benzoyl-N,N,N-trimethylanilinium iodide can be prepared by reacting 4-bromobenzoyl chloride with N,N,N-trimethylanilinium iodide. The reaction is typically conducted in an aqueous solution of sodium hydroxide and isomerized to produce this compound. The reaction is generally carried out at room temperature and is complete in a few minutes.

Properties

IUPAC Name

(4-benzoylphenyl)-trimethylazanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18NO.HI/c1-17(2,3)15-11-9-14(10-12-15)16(18)13-7-5-4-6-8-13;/h4-12H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISUASLWCKKDRT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585565
Record name 4-Benzoyl-N,N,N-trimethylanilinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31688-74-1
Record name NSC176000
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176000
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Benzoyl-N,N,N-trimethylanilinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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